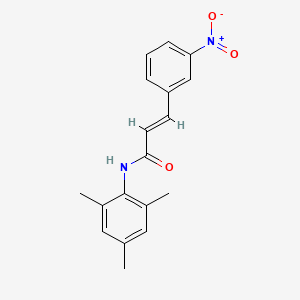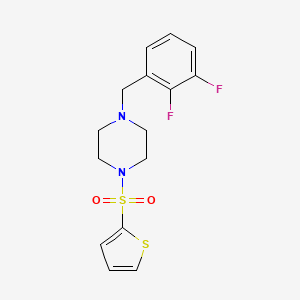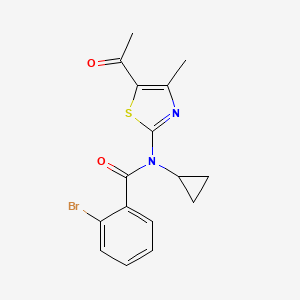
(2E)-3-(3-nitrophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-MESITYL-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a mesityl group (a derivative of mesitylene) and a nitrophenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-MESITYL-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the condensation of mesityl amine with 3-nitrocinnamic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for (E)-N-MESITYL-3-(3-NITROPHENYL)-2-PROPENAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-MESITYL-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-N-MESITYL-3-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-N-MESITYL-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The mesityl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: A chalcone derivative with similar structural features.
2-(5-Methoxy-2-methyl-1H-indole-3-yl)-N’-(3-nitrophenyl)methylidene acetohydrazide: An indole derivative with a nitrophenyl group.
Uniqueness
(E)-N-MESITYL-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of both mesityl and nitrophenyl groups, which impart distinct chemical and physical properties. The combination of these groups allows for specific interactions and reactivity patterns that are not observed in other similar compounds.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-13(2)18(14(3)10-12)19-17(21)8-7-15-5-4-6-16(11-15)20(22)23/h4-11H,1-3H3,(H,19,21)/b8-7+ |
InChI Key |
LBQVADLFUROTNT-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10952226.png)
![7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10952231.png)

![ethyl 5-{[4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10952237.png)
![4-[1-(benzenesulfonyl)piperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952238.png)
![13-(difluoromethyl)-11-methyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952241.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10952243.png)



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10952282.png)
![4-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10952289.png)
![1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952291.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10952295.png)
